molecular formula C20H17BrO4 B13941894 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester

2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester

Cat. No.: B13941894
M. Wt: 401.2 g/mol
InChI Key: REPIYDJZXZAWTJ-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester is a naphthalene derivative with a complex substitution pattern. Its structure includes:

  • A methyl ester group at the carboxylic acid position.
  • Methoxy (-OCH₃) at position 4.
  • Phenylmethoxy (benzyloxy, -OBz) at position 7.
  • Bromo (-Br) at position 8.

This arrangement of substituents imparts unique physicochemical properties, such as increased steric bulk (due to bromine and benzyloxy groups) and altered electronic characteristics (electron-withdrawing bromine and electron-donating methoxy/benzyloxy groups).

Properties

Molecular Formula

C20H17BrO4

Molecular Weight

401.2 g/mol

IUPAC Name

methyl 8-bromo-4-methoxy-7-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C20H17BrO4/c1-23-18-11-14(20(22)24-2)10-16-15(18)8-9-17(19(16)21)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI Key

REPIYDJZXZAWTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=CC(=C2Br)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester

Stepwise Preparation Protocols

Bromination
  • Objective: Introduce a bromine atom at the 8-position of the naphthalene ring.
  • Typical reagents: Bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.
  • Conditions: Often performed in inert solvents such as dichloromethane or acetic acid, with temperature control to avoid polysubstitution.
  • Outcome: Formation of 8-bromo derivative with high regioselectivity.
Methoxylation and Phenylmethoxylation
  • Methoxylation: Introduction of a methoxy group at the 4-position is typically achieved by nucleophilic aromatic substitution or methylation of a hydroxy precursor using methyl iodide or dimethyl sulfate in the presence of a base.
  • Phenylmethoxylation: The phenylmethoxy group at the 7-position is introduced by etherification, often via Williamson ether synthesis using phenylmethanol and a suitable base (e.g., potassium carbonate) under reflux conditions in polar aprotic solvents like tetrahydrofuran (THF).
Esterification
  • Objective: Convert the carboxylic acid group at the 2-position to a methyl ester.
  • Typical method: Fischer esterification using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Alternative: Use of diazomethane for mild and selective methyl ester formation.
  • Conditions: Reflux under acidic conditions or room temperature for diazomethane.
  • Outcome: Formation of methyl ester with high purity.

Representative Experimental Procedure

Based on synthetic routes reported for similar compounds and available data on related naphthalene derivatives, a representative synthesis can be outlined as follows:

Step Reagents and Conditions Yield (%) Notes
Bromination NBS, dichloromethane, 0–5 °C, 2 h ~80 Controlled addition to avoid overbromination
Methoxylation Methyl iodide, K2CO3, acetone, reflux, 6 h ~75 Williamson ether synthesis conditions
Phenylmethoxylation Benzyl alcohol, K2CO3, THF, reflux, 12 h ~70 Ether formation at 7-position
Esterification Methanol, H2SO4 catalyst, reflux, 8 h ~85 Fischer esterification

Note: These yields are approximate and based on analogous synthetic procedures for similar naphthalene derivatives.

Analysis of Preparation Methods

Reaction Conditions and Catalysts

  • Bromination: Selective bromination is crucial; mild reagents like NBS under low temperature favor mono-substitution.
  • Etherification: Use of strong bases such as potassium carbonate promotes efficient nucleophilic substitution for methoxy and phenylmethoxy groups.
  • Esterification: Acid-catalyzed esterification is a classical and reliable method; alternative methods such as diazomethane methylation provide milder conditions but require careful handling.

Purification Techniques

  • After each step, purification typically involves extraction, drying over anhydrous magnesium sulfate or sodium sulfate, and concentration under reduced pressure.
  • Recrystallization from solvents such as methanol, ethanol, or hexane is employed to obtain pure intermediates and final product.
  • Chromatographic techniques (flash chromatography on silica gel) may be used when necessary.

Data Table Summarizing Preparation Parameters

Preparation Step Reagents/Conditions Reaction Time Temperature Yield (%) Purification Method
Bromination NBS, DCM, 0–5 °C 2 h 0–5 °C ~80 Extraction, recrystallization
Methoxylation Methyl iodide, K2CO3, acetone, reflux 6 h Reflux (~56 °C) ~75 Extraction, recrystallization
Phenylmethoxylation Benzyl alcohol, K2CO3, THF, reflux 12 h Reflux (~66 °C) ~70 Extraction, chromatography
Esterification Methanol, H2SO4 catalyst, reflux 8 h Reflux (~65 °C) ~85 Extraction, recrystallization

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce alcohols or dehalogenated compounds.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The presence of functional groups like bromine and methoxy can influence its reactivity and binding properties.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The target compound is compared below with key structural analogs (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Notes
Target Compound 4-OCH₃, 7-OBz, 8-Br C₂₀H₁₇BrO₅ 433.25 High steric bulk; mixed electronic effects
2-Naphthalenecarboxylic acid, methyl ester None C₁₂H₁₀O₂ 186.21 Baseline retention factor: 1.27
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate 4-OH, 8-OCH₃, 5-CH₃ C₁₅H₁₆O₄ 260.29 Ethyl ester; requires -20°C storage
7-(Benzyloxy)-2-naphthoic acid 7-OBz C₁₈H₁₄O₃ 278.30 Acid form; higher polarity vs. esters
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid, methyl ester 4,5,7-OCH₃ C₁₅H₁₆O₅ 276.28 Three methoxy groups; lower steric hindrance

Key Comparative Insights

Substituent Effects on Polarity and Solubility
  • Methoxy Groups : The methoxy group at position 4 in the target compound enhances polarity compared to unsubstituted analogs (e.g., entry 2 in Table 1). However, its effect is moderated by the bulky bromine and benzyloxy groups, which likely reduce water solubility .
  • Benzyloxy Group : The 7-benzyloxy substituent introduces significant hydrophobicity, similar to the analog in . However, the methyl ester in the target compound may slightly improve solubility compared to the carboxylic acid form .
Steric and Electronic Interactions
  • The 8-bromo and 7-benzyloxy groups create steric hindrance, which may limit reactivity at the naphthalene core. This contrasts with the trimethoxy analog (), where smaller methoxy groups allow easier access for chemical modifications .
  • The methyl ester in the target compound offers hydrolytic stability compared to ethyl esters (e.g., ), which may degrade faster under basic conditions .
Retention and Chromatographic Behavior
  • The unsubstituted methyl ester () has a retention factor (Rf) of 1.27, while methoxy-substituted benzoates (e.g., entries 6-8 in ) show Rf values ranging from 0.79 to 1.22. This suggests that increased substitution (e.g., bromo, benzyloxy) in the target compound would further elevate retention in chromatographic systems due to hydrophobicity .

Biological Activity

2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester (CAS No. 740836-59-3) is a synthetic compound characterized by a naphthalene ring system with various functional groups that may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound has the following structural features:

  • Naphthalene core : A polycyclic aromatic hydrocarbon.
  • Bromo group : Located at position 8, which may enhance reactivity.
  • Methoxy group : Positioned at 4, contributing to electronic properties.
  • Phenylmethoxy group : At position 7, potentially influencing solubility and receptor interactions.

The molecular formula is C16H15BrO4, with a molecular weight of approximately 387.2 g/mol .

Biological Activity Overview

Research on similar naphthalene derivatives suggests potential biological activities including:

  • Antimicrobial properties
  • Antioxidant effects
  • Enzyme inhibition

Antimicrobial Activity

Studies have shown that naphthalene derivatives can exhibit significant antimicrobial activity. For instance, compounds structurally related to 2-Naphthalenecarboxylic acid have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial respiratory chain dehydrogenase and membrane integrity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.07Staphylococcus aureus
Compound B0.15Escherichia coli
Compound C0.5Pseudomonas aeruginosa

Antioxidant Activity

The antioxidant potential of naphthalene derivatives has been evaluated using various assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (mg/mL)Comparison (Ascorbic Acid IC50)
DPPH0.650.022
ABTS0.0520.019

The results indicate that while some derivatives show promising antioxidant activity, further studies are needed to evaluate the specific activity of the methyl ester variant .

The biological mechanisms by which these compounds exert their effects include:

  • Inhibition of Respiratory Chain Dehydrogenase : Disruption leads to impaired energy production in bacteria.
  • Membrane Permeability Alteration : Increased membrane permeability can lead to cell lysis and death in susceptible bacteria .
  • Free Radical Scavenging : Antioxidant properties help mitigate oxidative stress in biological systems.

Case Studies

A notable study explored the effects of naphthalene derivatives on bacterial strains, revealing that compounds with similar structures significantly inhibited bacterial growth by targeting respiratory enzymes .

In another investigation, the antioxidant capabilities were assessed through in vitro assays, demonstrating that certain derivatives had IC50 values comparable to standard antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Naphthalenecarboxylic acid derivatives with ester and aryl ether substituents?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For aryl ether formation (e.g., phenylmethoxy group), Williamson ether synthesis is applicable using brominated intermediates and sodium/potassium phenoxide under anhydrous conditions . Esterification of the carboxylic acid group can be achieved via acid-catalyzed reactions (e.g., Fischer esterification) or coupling reagents like DCC/DMAP. Methoxy groups are typically introduced using methyl iodide or dimethyl sulfate in basic media .

Q. How can the crystalline structure of this compound be resolved, and what software is suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, particularly for resolving bromine and methoxy substituents. The software handles heavy atoms (Br) efficiently and supports twinned crystal refinement if needed .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : The compound’s ester and aryl ether groups are hydrolytically sensitive. Store under inert atmosphere (argon/nitrogen) at −20°C to prevent degradation. Avoid aqueous buffers unless stabilized with non-polar solvents (e.g., DCM, THF). Monitor for bromine dissociation via periodic NMR or LC-MS analysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from isotopic patterns (e.g., bromine’s ¹:¹ isotopic ratio) or ester hydrolysis artifacts. Cross-validate using:

  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., [M+Na]⁺ at m/z 430.992 ).
  • 2D-NMR (HSQC, HMBC) : Assign methoxy (δ ~3.8 ppm) and phenylmethoxy (δ ~5.3 ppm) groups .
  • X-ray crystallography : Resolve positional ambiguities in bromine/methoxy substituents .

Q. What catalytic systems are effective for selective functionalization of the naphthalene core in this compound?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify the bromine site. Use Buchwald-Hartwig conditions for aryl ether formation. For regioselective methoxylation, employ directing groups (e.g., carbonyl) or enzymatic catalysts (e.g., cytochrome P450 mimics) .

Q. How do computational models (DFT, MD) predict the compound’s reactivity in solvent environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates charge distribution, revealing nucleophilic sites (e.g., ester carbonyl). Molecular Dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) model solvation effects on hydrolysis rates. Compare with experimental kinetics from UV-Vis or HPLC .

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